molecular formula C21H14F2 B12581981 9-Benzyl-1,8-difluoroanthracene CAS No. 184920-29-4

9-Benzyl-1,8-difluoroanthracene

Cat. No.: B12581981
CAS No.: 184920-29-4
M. Wt: 304.3 g/mol
InChI Key: GOKAYHAJAIPACQ-UHFFFAOYSA-N
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Description

9-Benzyl-1,8-difluoroanthracene is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. The compound is characterized by the presence of a benzyl group at the 9th position and fluorine atoms at the 1st and 8th positions. This unique structure imparts distinct photophysical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium salts in the presence of fluoroborate to introduce fluorine atoms . The benzyl group can be introduced through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst .

Industrial Production Methods: Industrial production of 9-Benzyl-1,8-difluoroanthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 9-Benzyl-1,8-difluoroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Simpler anthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1,8-Difluoroanthracene: Lacks the benzyl group but shares the fluorine substitution pattern.

    9-Benzyl-1,8-dichloroanthracene: Similar structure but with chlorine atoms instead of fluorine.

    9-Benzyl-1,8-dimethoxyanthracene: Contains methoxy groups instead of fluorine atoms.

Uniqueness: 9-Benzyl-1,8-difluoroanthracene is unique due to the combination of the benzyl group and fluorine atoms, which imparts distinct chemical and photophysical properties. The presence of fluorine atoms enhances its reactivity in nucleophilic substitution reactions, while the benzyl group can influence its interaction with biological targets, making it a versatile compound in both chemical synthesis and biological applications .

Properties

CAS No.

184920-29-4

Molecular Formula

C21H14F2

Molecular Weight

304.3 g/mol

IUPAC Name

9-benzyl-1,8-difluoroanthracene

InChI

InChI=1S/C21H14F2/c22-18-10-4-8-15-13-16-9-5-11-19(23)21(16)17(20(15)18)12-14-6-2-1-3-7-14/h1-11,13H,12H2

InChI Key

GOKAYHAJAIPACQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C3C(=CC4=C2C(=CC=C4)F)C=CC=C3F

Origin of Product

United States

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